molecular formula C6H8N2O2 B14897328 (6-Methoxypyrazin-2-yl)methanol

(6-Methoxypyrazin-2-yl)methanol

Cat. No.: B14897328
M. Wt: 140.14 g/mol
InChI Key: AZEBATKQSDYLCW-UHFFFAOYSA-N
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Description

(6-Methoxypyrazin-2-yl)methanol is an organic compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol It is characterized by a methoxy group attached to the pyrazine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxypyrazin-2-yl)methanol typically involves the reaction of 6-methoxypyrazine with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the methanol group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure high purity and yield, such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxypyrazin-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(6-Methoxypyrazin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (6-Methoxypyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

    (5-Methoxypyrazin-2-yl)methanol: Similar structure but with the methoxy group at the 5-position.

    (6-Methoxypyrazine-2-carboxylic acid): An oxidized form of (6-Methoxypyrazin-2-yl)methanol.

    (6-Methoxypyrazin-2-ylamine): A reduced form of this compound

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both methoxy and methanol groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-3-7-2-5(4-9)8-6/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEBATKQSDYLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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